An In-depth Technical Guide to 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole: A Cornerstone Intermediate in Modern Cardiovascular Therapeutics
An In-depth Technical Guide to 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole: A Cornerstone Intermediate in Modern Cardiovascular Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole stands as a pivotal molecular scaffold in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs integral to the management of hypertension and related cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this critical intermediate. By delving into the causality behind synthetic choices and providing detailed experimental insights, this document serves as a vital resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction: The Strategic Importance of the Biphenyl-Tetrazole Moiety
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension. Angiotensin II, a potent vasoconstrictor, is the primary active component of the RAS. Angiotensin II receptor blockers (ARBs), colloquially known as sartans, function by selectively inhibiting the action of angiotensin II at the AT₁ receptor subtype, leading to vasodilation and a reduction in blood pressure.
A common structural feature of many sartan drugs, including Losartan, Valsartan, Irbesartan, Candesartan, and Olmesartan, is the 5-([1,1'-biphenyl]-2-yl)-1H-tetrazole moiety.[1][2][3] This biphenyl-tetrazole scaffold serves as a bioisostere for the carboxylic acid group, offering similar acidic properties but with enhanced metabolic stability and lipophilicity, which are crucial for drug efficacy and pharmacokinetics. 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole is the direct precursor to this essential pharmacophore, making its efficient synthesis and thorough characterization a subject of paramount importance in pharmaceutical manufacturing.
Synthesis of 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole: A Convergent Approach
The most prevalent and industrially scalable synthesis of 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole involves the [3+2] cycloaddition of an azide source with a nitrile.[4][5][6] The key starting material for this transformation is 2-phenylbenzonitrile (also known as [1,1'-biphenyl]-2-carbonitrile).
Synthesis Pathway Overview
The synthesis can be conceptually broken down into two primary stages: the formation of the biphenyl nitrile core and the subsequent cycloaddition to form the tetrazole ring.
Caption: General synthesis pathway for 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole.
Experimental Protocol: Synthesis from 2-Phenylbenzonitrile
This protocol is a representative method based on established procedures for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[4][5]
Materials:
-
[1,1'-Biphenyl]-2-carbonitrile
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride or Zinc Chloride (catalyst)
-
N,N-Dimethylformamide (DMF) or Toluene (solvent)
-
Hydrochloric Acid (for acidification)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add [1,1'-biphenyl]-2-carbonitrile (1 equivalent).
-
Addition of Reagents: Add the solvent (DMF or toluene) to dissolve the nitrile. Subsequently, add sodium azide (1.2-1.5 equivalents) and the catalyst (e.g., triethylamine hydrochloride, 1.2-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 110-130 °C) and maintain it for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the mixture with aqueous hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3 to protonate the tetrazole ring. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid, which is toxic and explosive.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole as a solid.
Physicochemical and Spectroscopic Properties
Thorough characterization is essential to confirm the identity and purity of 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole. The following table summarizes its key properties.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₀N₄ | [7] |
| Molecular Weight | 222.24 g/mol | [7] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Approx. 147-151 °C | Based on data for 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole[8][9] and a related patent[10] |
| Solubility | Soluble in DMSO and Methanol; sparingly soluble in other common organic solvents. | [1] |
| pKa | ~4.9 | Estimated based on the pKa of 5-phenyltetrazole |
Spectroscopic Data
The following are the expected spectroscopic data for 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole, based on the analysis of related structures.[4][11][12][13][14][15][16]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. A broad singlet corresponding to the N-H proton of the tetrazole ring may be observed at a downfield chemical shift (δ > 10 ppm), which is often exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the aromatic carbons in the range of δ 120-145 ppm. The carbon of the tetrazole ring (C5) is expected to resonate at a characteristic downfield position, typically around δ 155-165 ppm.[4]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include N-H stretching vibrations (broad band around 3000-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic and tetrazole rings (in the region of 1400-1600 cm⁻¹), and N=N stretching of the tetrazole ring.[11][][14][15]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z 223.10. Fragmentation patterns would likely involve the loss of nitrogen (N₂) from the tetrazole ring.[16]
Reactivity, Stability, and Safe Handling
5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole is a stable crystalline solid under standard laboratory conditions. However, like many tetrazole-containing compounds, it can undergo thermal decomposition at elevated temperatures, often with the evolution of nitrogen gas.[18][19]
Key Reactivity:
-
N-Alkylation: The tetrazole ring can be readily alkylated at the N1 or N2 position. In the synthesis of sartans, protection of the tetrazole nitrogen with a trityl group is a common strategy to prevent unwanted side reactions and to facilitate purification.[7][20] The trityl group can be subsequently removed under acidic conditions.
-
Acidity: The N-H proton of the tetrazole ring is acidic, allowing for the formation of salts with bases.
Stability and Storage:
The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of heat. It is generally stable for extended periods when stored properly.
Safe Handling:
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. As with any reaction involving azides, there is a potential risk of forming explosive heavy metal azides if the reaction is not conducted in clean glassware. Acidification of the reaction mixture should be performed with caution in a fume hood.
Application in S-artan Synthesis: A Critical Building Block
The primary and most significant application of 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole is as a key intermediate in the synthesis of a wide range of sartan drugs.
Caption: Generalized role of 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole in sartan synthesis.
The general synthetic strategy involves the protection of the tetrazole nitrogen, followed by the introduction of the specific side chain that defines the particular sartan molecule. This is typically achieved through an N-alkylation reaction. The final step involves the deprotection of the tetrazole ring to yield the active pharmaceutical ingredient (API). This modular approach allows for the efficient synthesis of a diverse range of sartan drugs from a common intermediate.[3][9][21][22][23][24][25][26][27]
Conclusion
5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole is a molecule of immense strategic importance in the pharmaceutical industry. Its role as a central building block for the synthesis of life-saving antihypertensive sartan drugs underscores the need for a thorough understanding of its chemical properties and synthetic methodologies. This guide has provided a detailed overview of its synthesis, characterization, and applications, aiming to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this critical intermediate in their endeavors. Further research into more sustainable and efficient synthetic routes for this compound will continue to be a valuable contribution to the field of medicinal chemistry.
References
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC - NIH. (2015). Retrieved from [Link]
-
5-biphenyl-2-yl-1H-tetrazole | C13H10N4 | CID 15207492 - PubChem. (n.d.). Retrieved from [Link]
-
An improved and efficient synthesis of Irbesartan, an antihypertensive drug - ACG Publications. (2011). Retrieved from [Link]
-
An improved and efficient synthesis of Irbesartan, an antihypertensive drug. (n.d.). Retrieved from [Link]
-
5-(4′-Methyl-(1,1′-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem. (n.d.). Retrieved from [Link]
-
LOSARTAN - New Drug Approvals. (2013). Retrieved from [Link]
-
Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles - ResearchGate. (2017). Retrieved from [Link]
-
A convenient commercial scale synthesis of 5-(4'-(substituted)-[1,1'-biphenyl]-2-yl)-1H-tetrazole: A key intermediate for synthesis of angiotensin II receptor antagonist - ResearchGate. (n.d.). Retrieved from [Link]
-
VALSARTAN - New Drug Approvals. (2013). Retrieved from [Link]
- Production of 5-((1,1'-biphenyl)-1h-tetrazoles - Google Patents. (n.d.).
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved from [Link]
-
A short and efficient synthesis of valsartan via a Negishi reaction - ResearchGate. (2010). Retrieved from [Link]
-
5-(4′-Methyl-1,1′-biphenyl-2-yl)-1H-tetrazole - CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Retrieved from [Link]
- Process for preparing biphenyltetrazole compounds - Google Patents. (n.d.).
-
1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i) - ResearchGate. (n.d.). Retrieved from [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - MDPI. (n.d.). Retrieved from [Link]
-
5-biphenyl-2-yl-1H-tetrazole | C13H10N4 | CID 15207492 - PubChem. (n.d.). Retrieved from [Link]
-
The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate. (n.d.). Retrieved from [Link]
-
Candesartan | C24H20N6O3 | CID 2541 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism - Growing Science. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (n.d.). Retrieved from [Link]
-
1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles - ResearchGate. (n.d.). Retrieved from [Link]
-
Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2015). Retrieved from [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. (n.d.). Retrieved from [Link]
-
An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring[18]. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Valsartan as drug for the treatment of hypertension - ResearchGate. (n.d.). Retrieved from [Link]
-
Decomposition products of tetrazoles - ResearchGate. (n.d.). Retrieved from [Link]
-
Solid-phase synthesis of 5-biphenyl-2-yl-1H-tetrazoles - PubMed. (n.d.). Retrieved from [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (n.d.). Retrieved from [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.org.za [scielo.org.za]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. EP1916246A2 - An improved process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. growingscience.com [growingscience.com]
- 16. lifesciencesite.com [lifesciencesite.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 20. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 23. WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 24. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. US20120029201A1 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 27. thieme-connect.com [thieme-connect.com]
